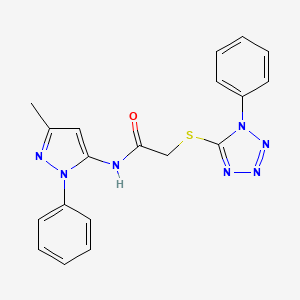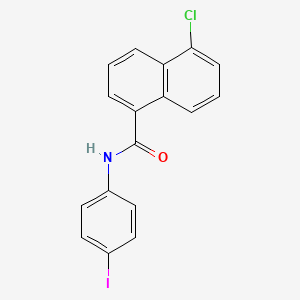![molecular formula C22H24ClN5OS B4229043 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2-phenylmethoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B4229043.png)
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2-phenylmethoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride
Descripción general
Descripción
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2-phenylmethoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyl group, a benzyloxy moiety, and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2-phenylmethoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy-naphthyl intermediate: This step involves the reaction of 2-naphthol with benzyl chloride in the presence of a base such as potassium carbonate to form 2-(benzyloxy)-1-naphthol.
Introduction of the tetrazole ring: The next step involves the reaction of the benzyloxy-naphthyl intermediate with 1-methyl-1H-tetrazole-5-thiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2-phenylmethoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group can yield an amine.
Aplicaciones Científicas De Investigación
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2-phenylmethoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2-phenylmethoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and naphthyl groups may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
- **N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine sulfate
Uniqueness
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2-phenylmethoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free base or sulfate counterparts.
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2-phenylmethoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS.ClH/c1-27-22(24-25-26-27)29-14-13-23-15-20-19-10-6-5-9-18(19)11-12-21(20)28-16-17-7-3-2-4-8-17;/h2-12,23H,13-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIURKUOWCDPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B4228962.png)

![METHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(2,5-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4228975.png)

![5-methyl-3-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4228995.png)


![3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B4229007.png)
![2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B4229013.png)
![Diethyl 5-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4229026.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4229053.png)
![ethyl 4-({[2-(1H-indol-3-yl)-2-phenylethyl]carbamothioyl}amino)benzoate](/img/structure/B4229054.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B4229056.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4229058.png)
